4-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide
Description
4-[(4-Methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a thiophen-2-ylmethyl group and a butanamide chain terminated by a 4-methylphenyl sulfanyl moiety. The oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and hydrogen-bonding capacity, making it prevalent in medicinal chemistry .
Properties
IUPAC Name |
4-(4-methylphenyl)sulfanyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-13-6-8-14(9-7-13)24-11-3-5-16(22)19-18-21-20-17(23-18)12-15-4-2-10-25-15/h2,4,6-10H,3,5,11-12H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQDFGVNKJTTLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research sources.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C15H16N2O2S
- Molecular Weight : Approximately 288.36 g/mol
The compound features a thiophene ring and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms. The presence of the sulfonamide group is significant as it is often associated with antibacterial properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring : The oxadiazole moiety can be synthesized from hydrazine derivatives and carboxylic acids or their derivatives.
- Introduction of the Thiophenyl Group : This can be achieved through alkylation reactions involving thiophene derivatives.
- Final Coupling : The final product is obtained by coupling the synthesized oxadiazole with the appropriate sulfonamide derivative.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, a study found that derivatives of oxadiazoles possess notable antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.
Anti-inflammatory Effects
Compounds containing thiophene and oxadiazole moieties have been reported to exhibit anti-inflammatory properties. A related study demonstrated that modifications to these structures could enhance their lipophilicity and electron density, which are critical for biological activity .
Anticancer Activity
Several studies have investigated the anticancer potential of oxadiazole derivatives. For example, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through apoptosis induction .
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : The compound may interact with receptors involved in inflammatory responses or cellular signaling pathways.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Study on Antibacterial Activity : A series of oxadiazole derivatives were screened for their antibacterial properties, revealing that modifications significantly impacted their effectiveness against E. coli and S. aureus .
- Anti-inflammatory Screening : Research indicated that certain structural modifications enhanced anti-inflammatory activity in animal models, suggesting a promising avenue for therapeutic development .
- Anticancer Screening : Compounds structurally similar to the target compound demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of thiophene compounds, including the target compound, exhibit significant antimicrobial properties. The structural modifications involving the sulfanyl and oxadiazole moieties enhance their efficacy against a range of bacterial strains. For instance, studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
Anticancer Properties
Thiophene derivatives have also been investigated for their anticancer activity. The presence of the oxadiazole ring in the compound is known to contribute to its cytotoxic effects on cancer cell lines. Preliminary studies suggest that this compound can induce apoptosis in various cancer cells, providing a basis for further exploration in cancer therapeutics .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research has demonstrated that similar thiophene derivatives can inhibit pro-inflammatory cytokines, suggesting a mechanism that could be harnessed for treating inflammatory diseases .
Materials Science
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. The compound can be utilized in organic photovoltaic cells and organic light-emitting diodes (OLEDs) due to its ability to facilitate charge transport and enhance device efficiency. Studies have shown that incorporating such compounds into device architectures can significantly improve performance metrics like power conversion efficiency .
Polymer Chemistry
In polymer science, derivatives of the target compound are being explored as building blocks for novel polymers with tailored properties. These polymers could exhibit enhanced thermal stability and mechanical strength, making them suitable for various industrial applications .
Agricultural Chemistry
Pesticidal Activity
The compound's structural features suggest potential applications in agricultural chemistry as a pesticide or herbicide. Research has indicated that thiophene-based compounds can act as effective agents against pests and weeds, providing an alternative to traditional chemical pesticides. Field studies are necessary to evaluate their effectiveness and environmental impact .
Case Studies
Comparison with Similar Compounds
Key Observations :
- Oxadiazole Substituents : Thiophene (target) vs. chlorophenyl (6f) vs. trimethoxyphenyl (). Thiophene enhances aromatic interactions, while electron-withdrawing groups (e.g., Cl) improve metabolic stability .
- Amide Chain Length : Butanamide (target) vs. acetamide (6f). Longer chains may improve binding pocket penetration but reduce solubility .
- Sulfanyl vs. Sulfonyl : The target’s sulfanyl group is less polar than sulfonyl (), favoring higher lipophilicity and membrane permeability .
Physicochemical and Pharmacokinetic Properties
Predicted properties for the target and analogues (Table 3):
| Compound | Molecular Weight | logP (Predicted) | Hydrogen Bond Acceptors | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | ~413.5 | 3.8 | 6 | ~0.05 (low) |
| 5q () | 368.98 | 4.1 | 5 | ~0.02 (low) |
| 6f () | 326.8 | 2.9 | 4 | ~0.1 (moderate) |
Insights :
- The target’s higher logP (3.8) vs.
- The thiophene and oxadiazole contribute to hydrogen-bond acceptors (6 total), which may improve target engagement but limit oral bioavailability .
Preparation Methods
Synthesis of 4-[(4-Methylphenyl)sulfanyl]butanoic Acid
The synthesis begins with the preparation of 4-[(4-methylphenyl)sulfanyl]butanoic acid, a critical intermediate. This is achieved via nucleophilic substitution between 4-methylthiophenol and 4-bromobutyric acid under alkaline conditions.
Reaction Conditions :
-
Solvent : Dimethylformamide (DMF)
-
Base : Potassium carbonate (K₂CO₃)
-
Temperature : 80°C, 12 hours
The reaction proceeds via deprotonation of 4-methylthiophenol by K₂CO₃, generating a thiolate anion that attacks the electrophilic carbon of 4-bromobutyric acid. The crude product is purified via recrystallization from ethanol/water (3:1 v/v).
Preparation of 5-[(Thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-amine
The 1,3,4-oxadiazole ring is synthesized from thiophene-2-carbohydrazide through cyclization with carbon disulfide in the presence of iodine.
Cyclization Reaction :
Optimization Notes :
-
Microwave irradiation (150 W, 100°C) reduces reaction time from 8 hours to 45 minutes.
-
Yields improve from 65% (conventional heating) to 82% (microwave).
Amide Bond Formation: Key Coupling Strategies
The final step involves coupling 4-[(4-methylphenyl)sulfanyl]butanoic acid with 5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-amine. Two primary methods are employed:
Carbodiimide-Mediated Coupling
Reagents :
-
Activating Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Co-reagent : Hydroxybenzotriazole (HOBt)
-
Solvent : Dichloromethane (DCM)
Mechanism :
EDC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the oxadiazole amine to yield the target amide.
Schotten-Baumann Reaction
Conditions :
-
Acyl Chloride : Prepared by treating 4-[(4-methylphenyl)sulfanyl]butanoic acid with thionyl chloride (SOCl₂).
-
Base : Aqueous sodium hydroxide (NaOH)
Limitations :
Optimization and Scalability
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., DMF) enhance reaction rates but necessitate higher temperatures (Table 1).
Table 1: Solvent Optimization for Amide Coupling
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 25 | 24 | 68 |
| DMF | 50 | 6 | 75 |
| THF | 40 | 12 | 63 |
Catalytic Additives
The addition of 4-dimethylaminopyridine (DMAP) as a catalyst increases yields to 81% by mitigating side reactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Challenges and Alternative Routes
By-Product Formation
Competitive formation of N-acylurea (from EDC degradation) reduces yields in carbodiimide-mediated coupling. Substituting EDC with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) minimizes this issue, achieving 78% yield.
Q & A
Q. What are the key synthetic steps and challenges in preparing 4-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazide intermediates under reflux with dehydrating agents (e.g., POCl₃).
- Step 2 : Sulfanyl group introduction through nucleophilic substitution using 4-methylthiophenol.
- Step 3 : Amide coupling between the oxadiazole intermediate and the butanamide backbone using coupling agents like EDCI/HOBt.
Key Challenges : - Purification of intermediates (e.g., chromatography ).
- Optimizing reaction stoichiometry to minimize byproducts (e.g., excess thiophenol for efficient substitution ).
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm functional groups (e.g., sulfanyl, oxadiazole) and regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer :
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 μM .
- Antimicrobial testing : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Dose-response curves : IC₅₀ determination with triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Methodological Answer :
- Temperature Control : Maintain 60–80°C during cyclization to avoid decomposition .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for sulfanyl substitution to enhance nucleophilicity .
- Catalyst Screening : Test Pd-based catalysts for coupling steps to reduce reaction time .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Validate assays under standardized conditions (e.g., cell passage number, serum-free media) .
- Structural Analog Comparison : Compare with analogs (see Table 1) to identify activity trends linked to substituents (e.g., methoxy vs. methyl groups) .
- Mechanistic Profiling : Use proteomics or transcriptomics to identify off-target effects .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Core Modifications : Synthesize derivatives with variations in the oxadiazole (e.g., thiadiazole replacement) or sulfanyl (e.g., sulfonyl substitution) groups .
- Pharmacophore Mapping : Use molecular docking to identify critical binding motifs (e.g., thiophenyl interactions with kinase active sites) .
Table 1 : Structurally Related Compounds and Their Bioactivities
| Compound Name | Key Structural Features | Reported Activity |
|---|---|---|
| 2-(4-Methoxyphenyl)-5-(phenylimino)-1H-imidazole | Methoxyphenyl, imidazole core | Antimicrobial |
| 2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone | Thiadiazole, sulfanyl groups | Anticancer (apoptosis induction) |
Q. What advanced techniques are used to identify molecular targets of this compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Screen against kinase or receptor libraries to detect binding .
- CRISPR-Cas9 Knockout : Validate target relevance by silencing candidate genes (e.g., EGFR, mTOR) .
- Thermal Shift Assays : Monitor protein stabilization upon compound binding .
Q. How can stability and degradation pathways be characterized under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
